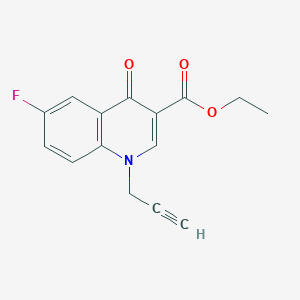![molecular formula C19H14N4O3 B6455231 1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 2326883-55-8](/img/structure/B6455231.png)
1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione” belongs to the class of 4-oxo-4H-pyrido[1,2-a]pyrimidines . These compounds are known for their biological activity and are commonly used as building blocks in medicinal chemistry, bioorganic chemistry, catalysis, and materials science .
Synthesis Analysis
The synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidines involves various methods. One method involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives . Another method uses a photocatalytic process, where mixtures of diazonium salts and heteroarenes are irradiated with green light in the presence of a photocatalyst . This method has a broad substrate scope and represents a metal-free alternative for the synthesis of these compounds .Molecular Structure Analysis
The molecular structure of these compounds typically includes a 4-oxo-4H-pyrido[1,2-a]pyrimidine core . In the case of “this compound”, additional functional groups are attached to this core, including a phenyl group and a tetrahydropyrazine-2,3-dione group.Chemical Reactions Analysis
The chemical reactions involving these compounds often involve arylation processes . For instance, a photocatalytic C−H arylation process can be used to synthesize 3-heteroaryl-substituted 4H-quinolizin-4-ones and azino- and azolo-fused pyrimidones .作用机制
Target of Action
The primary target of this compound is the HIV-1 integrase (IN) . IN is an essential enzyme for retroviral replication, and it plays a crucial role in the life cycle of the HIV-1 virus .
Mode of Action
The compound interacts with the active site of IN . The keto oxygen atom at the position of C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion . This interaction inhibits the activity of IN, thereby preventing the replication of the HIV-1 virus .
Biochemical Pathways
The inhibition of IN disrupts the life cycle of the HIV-1 virus, which consists of viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation . By preventing the integration step, the compound effectively halts the replication of the virus .
Result of Action
The result of the compound’s action is the inhibition of the HIV-1 virus. Most of the tested compounds displayed moderate inhibitory properties against the HIV-1 virus (NL4-3) in Hela cell cultures . Compounds with similar structures exhibited inhibition rates of 51% and 48% at a concentration of 100 μM .
未来方向
The future directions in the research and development of 4-oxo-4H-pyrido[1,2-a]pyrimidines could involve the exploration of their potential applications in various fields, such as medicinal chemistry, bioorganic chemistry, catalysis, and materials science . Additionally, the development of new synthetic methods and the study of their biological activity could also be areas of future research .
属性
IUPAC Name |
1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-4-phenylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3/c24-17-12-14(20-16-8-4-5-9-23(16)17)13-21-10-11-22(19(26)18(21)25)15-6-2-1-3-7-15/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDHYLLTDHDAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC(=O)N4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-[5-(3-fluoro-4-methoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine](/img/structure/B6455148.png)
![1-methyl-2-[5-(1H-1,2,4-triazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6455151.png)
![4-benzyl-1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine](/img/structure/B6455159.png)
![methyl 1-[(3-chloro-4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6455170.png)
![1-(propan-2-yl)-2-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6455176.png)
![5-fluoro-2-(4-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetyl}piperazin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6455179.png)
![2-{4-[3-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazin-1-yl}-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6455182.png)
![5-fluoro-6-methyl-2-[4-(quinoline-8-sulfonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6455193.png)
![5-fluoro-2-[4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonyl)piperazin-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6455200.png)
![1-(2,3-dimethylphenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6455201.png)
![tert-butyl N-({1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate](/img/structure/B6455209.png)
![2-tert-butyl-N-(quinolin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455211.png)
![2-tert-butyl-N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455219.png)

